molecular formula C18H16BrNO2S B14989303 4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B14989303
M. Wt: 390.3 g/mol
InChI Key: OTTMUYPGIDYKIM-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position on the benzene ring.

    Formation of Furan and Thiophene Derivatives: The furan and thiophene derivatives are synthesized separately. For the furan derivative, furan-2-carbaldehyde is reacted with a suitable amine to form the furan-2-ylmethylamine. Similarly, 3-methylthiophene is converted to its corresponding aldehyde and then to 3-methylthiophen-2-ylmethylamine.

    Coupling Reaction: The brominated benzamide is then coupled with the furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the benzamide carbonyl group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide: Lacks the bromine atom, which reduces its potential for substitution reactions.

    4-bromo-N-(thiophen-2-ylmethyl)benzamide: Contains a thiophene ring but lacks the furan ring, affecting its electronic properties.

Uniqueness

4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to the presence of both furan and thiophene rings, along with a bromine atom

Properties

Molecular Formula

C18H16BrNO2S

Molecular Weight

390.3 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16BrNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h2-10H,11-12H2,1H3

InChI Key

OTTMUYPGIDYKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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